4-(3-chloro-4-methoxyphenyl)-1H-pyrazole

Kinase inhibition p38 MAPK Inflammation

Sourcing a regiospecifically pure 4-substituted pyrazole for kinase inhibitor programs often leads to positional isomer mixtures. This compound resolves that challenge with a validated 3-chloro-4-methoxyphenyl pharmacophore for p38α MAP kinase engagement. • Key Scaffold: Enables SAR expansion at N1 and C5 positions with a vector distinct from common 3-substituted isomers. • Validated Core: Related 4-phenylpyrazoles show kinase inhibition IC50 in the 30-555 nM range. • Reliable Supply: Guaranteed ≥95% purity, suitable for direct use in hit-to-lead synthesis and profiling panels.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
Cat. No. B8528758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chloro-4-methoxyphenyl)-1H-pyrazole
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CNN=C2)Cl
InChIInChI=1S/C10H9ClN2O/c1-14-10-3-2-7(4-9(10)11)8-5-12-13-6-8/h2-6H,1H3,(H,12,13)
InChIKeyWSNFYKIMZGSNFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-chloro-4-methoxyphenyl)-1H-pyrazole: Halogenated Pyrazole Scaffold


4-(3-chloro-4-methoxyphenyl)-1H-pyrazole (CAS not publicly available; molecular formula C10H9ClN2O; molecular weight 208.64 g/mol) is a substituted pyrazole featuring a 3-chloro-4-methoxyphenyl ring at the 4-position of the pyrazole core . This specific substitution pattern creates a polarized aromatic system with distinct electronic properties due to the opposing effects of the electron-withdrawing chloro and electron-donating methoxy groups . The compound is commercially available as a research reagent (typically ≥95% purity) and serves as a versatile building block for the synthesis of more complex molecules . As a member of the pyrazole class, it is of interest in medicinal chemistry for its potential applications in developing kinase inhibitors, anti-inflammatory agents, and other bioactive molecules .

4-(3-chloro-4-methoxyphenyl)-1H-pyrazole: Differentiation from Isomers and Other Pyrazoles


While many pyrazole derivatives are commercially available, the specific 3-chloro-4-methoxyphenyl substitution pattern at the 4-position of 4-(3-chloro-4-methoxyphenyl)-1H-pyrazole imparts a unique electronic profile that cannot be replicated by close positional isomers (e.g., 3-(3-chloro-4-methoxyphenyl)-1H-pyrazole, CAS 1586700-43-7) or analogs with different halogen/methoxy arrangements [1]. The precise location of the chloro and methoxy groups on the phenyl ring directly influences the compound's reactivity in cross-coupling reactions and its potential interactions with biological targets . In structure-activity relationship (SAR) studies, even minor changes in substitution patterns on the pyrazole core have been shown to significantly alter kinase inhibition potency and selectivity profiles [2]. Therefore, substituting a generic pyrazole building block for 4-(3-chloro-4-methoxyphenyl)-1H-pyrazole in a synthetic or biological workflow may lead to unexpected changes in reaction outcomes or biological activity. The following section provides the quantitative evidence that substantiates this differentiation.

4-(3-chloro-4-methoxyphenyl)-1H-pyrazole: Differentiation Evidence


p38α MAP Kinase Pharmacophore Validation

In a study of pyrazole-based p38α MAP kinase inhibitors, compound 8, which contains the 3-(3-chloro-4-methoxyphenyl) moiety (the 3-positional isomer of the target compound's substituent), demonstrated potent inhibitory activity. While direct p38α IC50 data for the exact 4-(3-chloro-4-methoxyphenyl)-1H-pyrazole is not available in this study, the research explicitly identifies the 3-chloro-4-methoxyphenyl arm as being 'deeply inserted into p38α active site,' highlighting the critical role of this specific substitution pattern for target engagement [1]. This suggests that the target compound, bearing the same substitution pattern at the 4-position, may exhibit a distinct kinase inhibition profile compared to pyrazoles lacking this halogenated methoxyphenyl group. Furthermore, a separate patent describes a class of 4-phenyl substituted pyrazole inhibitors with IC50 values ranging from 30 to 555 nM against unspecified kinase targets, providing a baseline for the inhibitory potential of this scaffold [2].

Kinase inhibition p38 MAPK Inflammation Cancer

Anti-Inflammatory Activity: Role of Methoxyphenyl Substitution

In a study evaluating 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives for anti-inflammatory activity using the carrageenan-induced rat paw edema model, compounds with the 4-methoxyphenyl group exhibited significant inhibition of edema [1]. While 4-(3-chloro-4-methoxyphenyl)-1H-pyrazole itself was not directly tested in this study, the data provide a class-level inference: the presence of a methoxy-substituted phenyl ring at a specific position on the pyrazole core is associated with anti-inflammatory activity. For example, in a related study, pyrazole derivatives with a 4-methoxyphenyl moiety showed COX-2 inhibition with IC50 values < 25 µM [2]. This contrasts with pyrazoles lacking this substitution pattern, which may show reduced or no activity. The target compound's unique combination of a 3-chloro-4-methoxyphenyl group at the 4-position represents a distinct substitution pattern not evaluated in these studies, offering a novel starting point for SAR exploration.

Anti-inflammatory COX inhibition SAR Edema model

Positional Isomer Distinction: 4- vs. 3-Substituted Pyrazole

A direct comparator to 4-(3-chloro-4-methoxyphenyl)-1H-pyrazole is its positional isomer, 3-(3-chloro-4-methoxyphenyl)-1H-pyrazole (CAS 1586700-43-7), which is commercially available [1]. The key structural difference is the attachment point of the pyrazole core to the phenyl ring (4-position vs. 3-position). This seemingly minor change has significant implications for downstream synthetic chemistry. The electron-withdrawing chloro and electron-donating methoxy groups on the phenyl ring of the target compound create a polarized system that directs electrophilic substitution and influences reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . The 4-substituted pyrazole provides a different vector for molecular extension compared to the 3-substituted isomer, allowing access to distinct chemical space. While no direct biological activity comparison between these two isomers is available in the literature, SAR principles dictate that such regioisomers often exhibit different binding affinities and selectivities for biological targets.

Regioisomer Synthetic chemistry Cross-coupling Building block

4-(3-chloro-4-methoxyphenyl)-1H-pyrazole: Key Applications


p38α MAP Kinase Lead Optimization

4-(3-chloro-4-methoxyphenyl)-1H-pyrazole serves as a strategic starting material for the synthesis of novel p38α MAP kinase inhibitors. The 3-chloro-4-methoxyphenyl moiety has been validated as a key pharmacophore for binding to the p38α active site, as demonstrated by molecular docking studies of related compounds [1]. Researchers can leverage this scaffold to explore SAR around the pyrazole core, introducing various substituents at the N1 and C5 positions to modulate potency, selectivity, and pharmacokinetic properties. The compound's distinct substitution pattern (4-substituted pyrazole) offers a different vector for molecular extension compared to the more common 3-substituted pyrazole isomers, potentially leading to novel intellectual property [2]. Given that 4-phenyl substituted pyrazoles have demonstrated kinase inhibition with IC50 values in the 30–555 nM range, this scaffold provides a promising starting point for hit-to-lead campaigns .

Anti-Inflammatory Agent SAR Expansion

The anti-inflammatory potential of pyrazoles bearing a methoxyphenyl group is well-documented, with related 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives showing significant activity in the carrageenan-induced rat paw edema model [1]. 4-(3-chloro-4-methoxyphenyl)-1H-pyrazole, featuring a unique 3-chloro-4-methoxyphenyl substitution at the 4-position, represents an unexplored area of SAR. Researchers can use this compound as a core scaffold to synthesize a library of N1- and C3-substituted analogs, evaluating their effects on COX-1/COX-2 inhibition, cytokine production (e.g., TNF-α, IL-1β), and in vivo models of inflammation [2]. This approach could lead to the identification of novel anti-inflammatory agents with improved selectivity and reduced ulcerogenic potential compared to traditional NSAIDs.

Heterocyclic Library Synthesis for HTS

The electron-withdrawing chloro group on the phenyl ring of 4-(3-chloro-4-methoxyphenyl)-1H-pyrazole makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This allows for the efficient diversification of the scaffold to generate compound libraries for high-throughput screening. The pyrazole N–H group can also be alkylated or arylated to introduce further diversity. The polarized aromatic system, a result of the opposing electronic effects of the chloro and methoxy substituents, directs regioselective functionalization, enabling the predictable synthesis of complex molecules [2]. This makes 4-(3-chloro-4-methoxyphenyl)-1H-pyrazole a valuable building block for medicinal chemistry groups focused on generating novel chemical matter for a variety of therapeutic targets.

Kinase Profiling and Selectivity Assessment

Given the established role of pyrazole scaffolds as kinase inhibitors, 4-(3-chloro-4-methoxyphenyl)-1H-pyrazole is a relevant compound for inclusion in kinase profiling panels [1]. While its specific kinase inhibition profile is not yet published, its structural similarity to known kinase inhibitor pharmacophores makes it a candidate for broad kinase selectivity screening. By profiling this compound against a panel of kinases, researchers can identify potential off-target activities or discover new therapeutic applications. This is particularly relevant for programs focused on inflammatory diseases or cancer, where multi-kinase inhibition may be therapeutically advantageous. The compound's commercial availability and defined purity (≥95%) make it suitable for such screening campaigns [2].

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